6-Amino-4-fluoronicotinonitrile
CAS No.: 1708974-11-1
Cat. No.: VC2973410
Molecular Formula: C6H4FN3
Molecular Weight: 137.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1708974-11-1 |
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Molecular Formula | C6H4FN3 |
Molecular Weight | 137.11 g/mol |
IUPAC Name | 6-amino-4-fluoropyridine-3-carbonitrile |
Standard InChI | InChI=1S/C6H4FN3/c7-5-1-6(9)10-3-4(5)2-8/h1,3H,(H2,9,10) |
Standard InChI Key | GBKZCKNJGIKMGP-UHFFFAOYSA-N |
SMILES | C1=C(C(=CN=C1N)C#N)F |
Canonical SMILES | C1=C(C(=CN=C1N)C#N)F |
Introduction
Synthesis and Preparation
The synthesis of 6-Amino-4-fluoronicotinonitrile typically involves advanced organic reactions targeting substitution on the pyridine ring. One common method includes:
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Starting Material: Fluorinated pyridine derivatives.
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Reactions:
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Introduction of the amino group via nucleophilic substitution.
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Cyanation to introduce the nitrile group at position 3.
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Conditions: These reactions often require controlled temperatures and specific catalysts to ensure regioselectivity.
The precise synthetic pathway depends on the starting materials and desired purity levels.
Applications in Research and Industry
6-Amino-4-fluoronicotinonitrile is primarily utilized as an intermediate in pharmaceutical and agrochemical research due to its versatile chemical structure.
3.1 Pharmaceutical Applications:
The compound's fluorinated pyridine scaffold makes it valuable for:
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Drug Discovery: It serves as a precursor for synthesizing biologically active molecules, particularly those targeting enzyme inhibition or receptor modulation.
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Anticancer Research: Fluorinated compounds often exhibit enhanced bioavailability and metabolic stability, making them attractive candidates for anticancer agents.
3.2 Agrochemical Development:
The nitrile group enhances its reactivity, enabling its use in synthesizing pesticides or herbicides with improved efficacy.
Safety and Handling
Like many organic compounds, proper safety protocols must be observed when handling 6-Amino-4-fluoronicotinonitrile.
Property | Details |
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Toxicity | Limited data available; handle with care. |
Storage Conditions | Store in a cool, dry place away from light. |
Personal Protective Equipment (PPE) | Gloves, goggles, and lab coat recommended. |
Research Findings and Future Directions
Recent studies have highlighted the importance of fluorinated pyridine derivatives in medicinal chemistry due to their unique electronic properties and ability to interact with biological targets effectively.
5.1 Potential Areas of Study:
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Structure-Activity Relationship (SAR): Exploring how substitutions on the pyridine ring influence biological activity.
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Catalyst Development: Developing more efficient catalytic systems for its synthesis.
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Biological Testing: Investigating its role as a building block for antitubercular or antiviral agents.
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